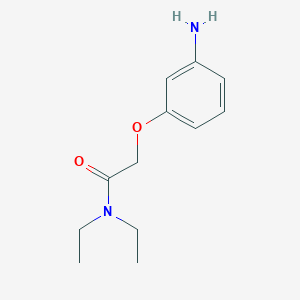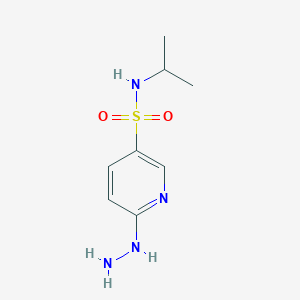![molecular formula C13H13N3O B3306211 N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide CAS No. 926233-45-6](/img/structure/B3306211.png)
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide
説明
“N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide” is a chemical compound with the CAS Number: 926233-45-6 . It has a molecular weight of 227.27 . The IUPAC name for this compound is N-[3-(aminomethyl)phenyl]-2-pyridinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature for this compound is 4 degrees Celsius .科学的研究の応用
Synthesis and Chemical Properties
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide derivatives have been extensively studied for their chemical synthesis and properties. One study discussed the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, highlighting the importance of substituting the pyridine and pyridone positions for improved enzyme potency and selectivity (Schroeder et al., 2009). Another research focused on the antimicrobial activity of various carboxamide derivatives, demonstrating significant antibacterial and antifungal activities (Zhuravel et al., 2005). Additionally, the conformational and structural diversity of coordination polymers containing carboxamide ligands has been explored, revealing the role of ligand conformation in the structural diversity of copper(II) and silver(I) coordination polymers (Yeh et al., 2008).
Biological Activities and Applications
The biological activities of this compound derivatives have been a subject of various studies. For instance, the anti-angiogenic and DNA cleavage abilities of novel carboxamide derivatives have been evaluated, showing significant potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017). Moreover, the anticonvulsant properties of specific carboxamide hydrates, exhibiting solid-state rotational disorder, have been investigated, suggesting their utility in designing anticonvulsant drugs (Palmer et al., 1993).
Advanced Material and Catalytic Studies
Research into the structural and catalytic applications of these compounds has revealed their versatility. For example, the synthesis and structural elucidation of dihydropyrimido[1, 2-a]benzimidazole derivatives have been reported, showing the pharmacological significance of these compounds in biomedical applications (Joshi et al., 2022). Additionally, studies on the synthesis of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have described potential antidepressant and nootropic agents (Thomas et al., 2016).
Safety and Hazards
作用機序
Target of Action
Similar compounds have been found to interact with tyrosine-protein kinase abl1 and tyrosine-protein kinase transforming protein abl . These proteins play crucial roles in cell differentiation, division, adhesion, and stress response.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics.
特性
IUPAC Name |
N-[3-(aminomethyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-9-10-4-3-5-11(8-10)16-13(17)12-6-1-2-7-15-12/h1-8H,9,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKYISLDWMQDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=CC(=C2)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(aminomethyl)phenyl]-4-fluorobenzamide](/img/structure/B3306134.png)
![{2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B3306143.png)
![2-[3-(aminomethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B3306148.png)
![[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3306153.png)
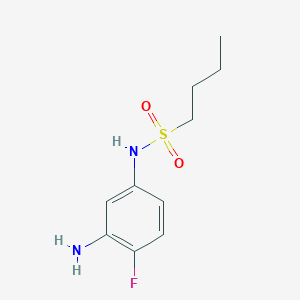


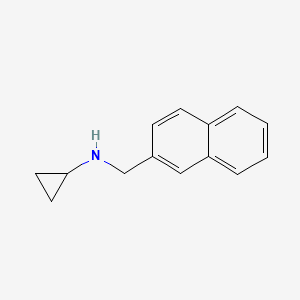
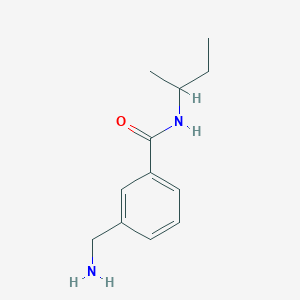
amine](/img/structure/B3306222.png)
